Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as the "target compound") is a synthetic heterocyclic compound featuring a 1,2,3,4-tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7 and a hexyl chain terminating in a tertiary amine-linked amide moiety at position 3 (Figure 1). The compound’s complexity arises from its hybrid architecture, which integrates hydrogen-bonding motifs (diketone and amide groups) and lipophilic domains (butyl chain), influencing its physicochemical and biological properties .
Properties
IUPAC Name |
methyl 3-[6-[2-[butyl(methyl)amino]ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O5/c1-4-5-13-26(2)15-12-24-20(28)9-7-6-8-14-27-21(29)18-11-10-17(22(30)32-3)16-19(18)25-23(27)31/h10-11,16H,4-9,12-15H2,1-3H3,(H,24,28)(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJHDLLUWEJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for various biological activities. Its structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
- CAS Number : 34603-31-1
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Compounds in the quinazoline class have been shown to inhibit certain kinases.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways.
Antitumor Activity
A study published in the European Journal of Medicinal Chemistry explored the antitumor properties of related compounds. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity against cancer cell lines. The compound's efficacy was evaluated using the following parameters:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TPO-1 | MCF-7 | 5 | ERα degradation |
| TPO-3 | MCF-7 | 11.94 | Proteasome pathway |
The findings suggest that structural analogs can significantly impact biological activity and therapeutic potential against breast cancer cells .
Antiviral Activity
Research has also indicated that similar compounds exhibit antiviral properties. A study on oxadiazole derivatives reported promising anti-HIV activity, suggesting that the incorporation of specific functional groups can enhance antiviral efficacy .
Case Study 1: Anticancer Properties
In a recent investigation, researchers synthesized a series of quinazoline derivatives and tested their effects on various cancer cell lines. The study demonstrated that the introduction of butyl(methyl)amino groups improved selectivity and potency against tumor cells while reducing toxicity to normal cells.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective activities, where derivatives were tested for their ability to inhibit neuronal apoptosis in models of neurodegeneration. Results indicated that certain modifications led to increased neuroprotection, potentially through antioxidant mechanisms.
Comparison with Similar Compounds
Research Implications
The target compound’s structural hybridity positions it as a candidate for structure-activity relationship (SAR) studies , particularly in optimizing solubility and target affinity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
